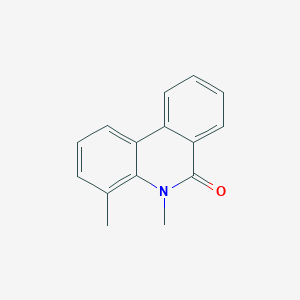

4,5-Dimethyl-6(5H)-phenanthridinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4,5-dimethylphenanthridin-6-one |

InChI |

InChI=1S/C15H13NO/c1-10-6-5-9-12-11-7-3-4-8-13(11)15(17)16(2)14(10)12/h3-9H,1-2H3 |

InChI Key |

NFXXHYYJHWNHRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2C |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Elucidation Studies

Elucidation of Catalytic Cycles and Intermediate Species

Catalytic syntheses of phenanthridinones, particularly those involving palladium, rely on intricate catalytic cycles. The identification of transient intermediates and active catalyst species has been a significant area of research.

Palladium-catalyzed C-H activation is a cornerstone of modern phenanthridinone synthesis. The catalytic cycle typically involves changes in the oxidation state of palladium, commonly between Pd(0) and Pd(II). snnu.edu.cn The process is believed to initiate with the oxidative addition of a Pd(0) species to an aryl halide, followed by a C-H activation step via a concerted metalation-deprotonation (CMD) mechanism to form a key palladacycle intermediate. snnu.edu.cn

Studies have demonstrated that the active catalyst can be a dicationic palladium complex, which facilitates C-H activation even at room temperature. beilstein-journals.org For instance, the reaction of Pd(OAc)₂ with an acid like HBF₄ can generate a more active cationic palladium species. beilstein-journals.org The formation of a palladacycle as a crucial intermediate has been supported by stoichiometric experiments and confirmed by X-ray analysis in related systems. beilstein-journals.org In some cases, palladium nanoparticles (Pd NPs) serve as the catalyst, potentially acting as a reservoir from which active mononuclear or oligomeric palladium species leach out to participate in the catalytic cycle. nih.gov The cycle generally starts with the oxidative addition of the Pd(0) catalyst to the C-X bond (where X is a halide) of the substrate, followed by intramolecular C-H activation and subsequent reductive elimination to yield the phenanthridinone product and regenerate the active Pd(0) catalyst. nih.govresearchgate.net

Table 1: Proposed Palladium Species and Intermediates in Phenanthridinone Synthesis

| Proposed Species/Intermediate | Precursor/Conditions | Role in Catalytic Cycle | Source(s) |

|---|---|---|---|

| Pd(0) | Reduction of Pd(II) or from Pd NPs | Active species for oxidative addition to aryl halide. | snnu.edu.cnnih.gov |

| Cationic Pd(II) Complex | Pd(OAc)₂ + HBF₄ | Highly active species for C-H activation at low temperatures. | beilstein-journals.org |

| Palladacycle | C-H activation of substrate by Pd(II) | Key intermediate formed after C-H metalation. | beilstein-journals.orgresearchgate.net |

| Pd Nanoparticles (Pd-NPs) | Photochemical synthesis (Pd-PVP) | Catalyst reservoir, leaching active Pd species. | nih.govrsc.org |

Photoinduced reactions offer a transition-metal-free alternative for synthesizing phenanthridinones. nih.gov These reactions often proceed through radical pathways. In one such method, a photocatalyst, upon absorbing visible light, becomes excited and oxidizes a benzamide (B126) substrate to generate an amidyl radical. nih.gov This amidyl radical undergoes an intramolecular cyclization onto the adjacent aryl ring. The resulting radical intermediate can then react with oxygen to form a peroxy radical, which ultimately leads to the aromatized phenanthridinone product. nih.gov

Another approach involves the homolytic cleavage of an N-I bond in an N-iodinated amide under thermal conditions, which generates an amide N-radical. nih.gov This radical can then undergo either a 5-exo or 6-endo cyclization to form intermediates that rearomatize to the final phenanthridinone product. nih.gov Electrochemical methods have also been developed, where the reaction proceeds through the formation of an iminyl radical followed by a cascade of intramolecular cyclizations. researchgate.net

The synthesis of phenanthridinone derivatives featuring an all-carbon quaternary stereocenter has been achieved through catalytic enantioselective methods. nih.gov A key strategy involves a desymmetrizing intramolecular Mizoroki-Heck reaction. nih.gov This process can transform an achiral precursor into a chiral, enantioenriched phenanthridinone analog. The use of chiral ligands, such as (R)-BINAP, in conjunction with a palladium catalyst is crucial for inducing asymmetry and achieving good to very good enantioselectivity in the final product. nih.gov

Role of Ligands, Bases, and Additives in Reaction Selectivity and Efficiency

The choice of ligands, bases, and additives is critical in directing the outcome of phenanthridinone syntheses. These components can influence reaction rates, yields, and selectivity by modulating the properties of the catalyst and reaction intermediates.

Ligands: In palladium-catalyzed reactions, ligands play a pivotal role. The picolinamide (B142947) (PA) group has been used as an excellent internal directing group for ortho-C–H arylation and subsequent intramolecular amination. beilstein-journals.org Phosphine (B1218219) ligands, such as P(o-tol)₃, can promote the formation of higher-order palladium clusters that are catalytically competent. researchgate.net However, some efficient systems, particularly those using palladium nanoparticles, can proceed without the need for external ligands. nih.govrsc.org For asymmetric syntheses, chiral ligands like (R)-BINAP are essential for controlling stereochemistry. nih.gov

Bases: Bases are required in many cyclization reactions, often to facilitate a deprotonation step or neutralize acids generated during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃), potassium acetate (B1210297) (KOAc), and potassium tert-butoxide (KOtBu). nih.govnih.gov The choice of base can significantly impact the reaction's success and yield.

Additives: Various additives are employed to enhance reactivity or facilitate specific steps in the catalytic cycle. Silver salts (e.g., Ag₂O) have been used as oxidants or halide scavengers. nih.govbeilstein-journals.org In some protocols, strong acids like HBF₄ are added to generate more reactive cationic palladium catalysts. beilstein-journals.org For certain intramolecular amination steps, oxidants such as PhI(OAc)₂ are necessary to promote the C-N bond formation. beilstein-journals.org

Structure-Reactivity Relationships in Cyclization and Annulation Reactions

The electronic and steric properties of the starting materials have a profound impact on the efficiency and regioselectivity of the cyclization reactions used to form phenanthridinones.

The nature of the substituents on the aromatic rings of the precursors can significantly influence the reaction outcome.

Electronic Effects: Palladium-catalyzed C-H activation reactions for phenanthridinone synthesis have been shown to tolerate a wide variety of functional groups on the aryl rings, including both electron-donating (e.g., -OMe, -Me, -tBu) and electron-withdrawing (e.g., -CF₃, -F, -Cl, -CN) substituents. nih.govbeilstein-journals.org This broad functional group tolerance makes these methods highly versatile. nih.gov

Steric Effects: Steric hindrance can play a decisive role in both reactivity and regioselectivity. The presence of substituents at the ortho position of an aryl iodide can lead to a significant decrease in arylation yield. beilstein-journals.org In cases where a meta-substituted substrate offers two possible sites for C-H activation, the cyclization typically occurs at the more sterically accessible C-H bond, resulting in the formation of a single regioisomer. nih.gov This steric control is a valuable tool for directing the synthesis towards a specific isomer.

Table 2: Effect of Substrate Substitution on Reaction Yield

| Substrate Substituent (R) | Reaction Type | Yield | Observations | Source(s) |

|---|---|---|---|---|

| p-OMe | Pd-catalyzed Intramolecular Arylation | Good | Electron-donating groups are well-tolerated. | nih.gov |

| p-CF₃ | Pd-catalyzed Intramolecular Arylation | Good | Electron-withdrawing groups are well-tolerated. | nih.gov |

| o-Me | Pd-catalyzed C-H Arylation | Decreased Yield | Steric hindrance from ortho-substituents impedes the reaction. | beilstein-journals.org |

| m-Me | Visible-light-induced C-H Amidation | Good (Single Isomer) | Cyclization occurs at the most sterically accessible position. | nih.gov |

Regioselectivity in Arylation and Annulation Processes

The synthesis of substituted phenanthridinones, such as 4,5-Dimethyl-6(5H)-phenanthridinone, often involves arylation and annulation reactions where regioselectivity is a critical consideration. Palladium-catalyzed reactions are commonly employed for the construction of the phenanthridinone skeleton. acs.org The regiochemical outcome of these reactions is highly dependent on the substitution pattern of the starting materials and the reaction conditions.

In palladium-catalyzed annulation reactions, for instance, the coupling of substituted 2-bromobenzamides with substituted 2-bromobenzoic acids can lead to the formation of regioisomeric mixtures. acs.org When unsymmetrically substituted reactants are used, the cyclization can occur in different orientations, yielding distinct isomers. For example, studies on the annulation of 4- or 5-substituted 2-bromobenzoic acids have shown the formation of products as mixtures of two regioisomers. acs.org This lack of perfect regioselectivity often points to a mechanism involving aryne intermediates. acs.org

The proposed mechanism suggests that an aryl-palladium(II) species, formed from the oxidative addition of the 2-bromobenzoic acid to a palladium(0) catalyst, can undergo CO2 extrusion to generate a reactive aryne intermediate. acs.org The subsequent reaction of this aryne with the benzamide determines the final regiochemistry. The regioselectivity is then influenced by the electronic and steric properties of the substituents on both the aryne and the benzamide. Control over the regioselectivity is a significant challenge and an active area of research in the synthesis of complex phenanthridinones. rsc.org

| Substituted 2-Bromobenzoic Acid | Coupling Partner (N-Substituted 2-Bromobenzamide) | Resulting Phenanthridinone Product(s) | Regioisomeric Ratio | Yield |

|---|---|---|---|---|

| 4-Methyl-2-bromobenzoic acid | N-Methyl-2-bromobenzamide | Mixture of Dimethyl-phenanthridinones | 1:1.2 | 75% |

| 5-Methoxy-2-bromobenzoic acid | N-Phenyl-2-bromobenzamide | Mixture of Methoxy-phenyl-phenanthridinones | 1:1.5 | 68% |

| 4,5-Dimethoxy-2-bromobenzoic acid | N-Benzyl-2-bromobenzamide | Single regioisomer expected due to symmetry | - | 88% |

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating the complex mechanisms of organic reactions. For the synthesis of this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer profound insights into reaction pathways, transition states, and intermediates.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of chemical reactions, DFT calculations are invaluable for determining the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netnih.gov By mapping the potential energy surface, researchers can identify the lowest energy pathway for a reaction and understand the factors that control its rate and selectivity. researchgate.netrsc.org

For the arylation and annulation reactions leading to phenanthridinones, DFT studies can be employed to:

Model Transition States: Calculate the three-dimensional structure and energy of the transition state for key steps, such as C-H activation, C-C bond formation, or C-N bond formation. researchgate.net The energy of the transition state relative to the reactants (the activation energy) determines the reaction rate.

Analyze Intermediates: Investigate the stability of proposed intermediates, such as the aryne or palladium-complexed species. acs.org

Explain Regioselectivity: By comparing the activation energies of competing reaction pathways that lead to different regioisomers, DFT can predict and explain the observed product distribution. pku.edu.cn For instance, calculations can reveal subtle steric or electronic interactions in the transition states that favor the formation of one isomer over another.

| Parameter | Pathway to Regioisomer A | Pathway to Regioisomer B | Description |

|---|---|---|---|

| Calculated Activation Energy (ΔG‡) | 22.5 kcal/mol | 24.8 kcal/mol | The free energy barrier that must be overcome for the reaction to proceed. The lower energy for Pathway A suggests it is kinetically favored. |

| Key Bond Distance in Transition State | C-C: 2.15 Å | C-C: 2.18 Å | The distance between the two carbon atoms forming the new aryl-aryl bond in the transition state. |

| Relative Energy of Intermediate | -5.2 kcal/mol | -4.1 kcal/mol | The energy of a key reaction intermediate relative to the starting materials. |

Molecular Dynamics Simulations for Reaction Pathway Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can generate trajectories that provide a detailed, time-resolved picture of chemical processes. nih.gov While classical MD is often used for conformational analysis, reactive MD simulations (using force fields like ReaxFF) can model the formation and breaking of chemical bonds. physchemres.orgresearchgate.net

In the study of the synthesis of this compound, MD simulations could be used to:

Visualize Reaction Pathways: Track the positions of all atoms as the reactants evolve into products, providing a dynamic view of the reaction coordinate. youtube.com

Identify Dominant Reaction Pathways: In complex systems with multiple possible routes, MD simulations can help identify the most frequently traversed, or "dominant," reaction pathways. nih.gov

Analyze Dynamic Effects: MD simulations can capture dynamic effects, such as the role of solvent molecules or the influence of vibrational energy on the reaction outcome, which are not always apparent from static DFT calculations. youtube.com This can be particularly useful for understanding how energy flows through the molecule during the reaction and how this might influence selectivity.

| Simulation Time (femtoseconds) | Event | Key Interatomic Distance (Å) | Potential Energy (kcal/mol) |

|---|---|---|---|

| 0 | Initial state (reactants separated) | C-C > 4.0 | 0 |

| 500 | Approach and complexation with catalyst | Pd-C: 2.05 | -15.2 |

| 1250 | Transition state region | C-C: ~2.2 | 21.8 |

| 1500 | Bond formation and ring closure | C-C: 1.54 | -35.7 |

| 2000 | Final product state | C-C: 1.40 (in aromatic ring) | -45.0 |

Derivatization and Structural Diversity of Phenanthridinone Frameworks

Strategies for Introducing Functional Groups and Modifying the Core Structure

The functionalization of the phenanthridinone core can be achieved through various synthetic strategies, primarily involving C-H bond activation, cross-coupling reactions, and manipulations of precursor molecules. These methods allow for the introduction of diverse substituents onto the aromatic rings and the nitrogen atom.

Palladium-catalyzed reactions are prominent in the synthesis and derivatization of phenanthridinones. beilstein-journals.orgnih.gov These methods often utilize C-H activation to directly introduce aryl or other groups, avoiding the need for pre-functionalized substrates. beilstein-journals.orgnih.gov For instance, palladium-catalyzed intramolecular C-H arylation of N-aryl-2-halobenzamides is an effective method for constructing the phenanthridinone skeleton. nih.gov The use of palladium nanoparticles has also been explored for these transformations, offering a recyclable and efficient catalytic system. nih.gov

Another key strategy involves the use of aryne intermediates. acs.org The annulation of benzamides with arynes, facilitated by palladium catalysis, provides a direct route to functionalized phenanthridin-6(5H)-ones. acs.org This approach allows for controlled access to a range of derivatives in good yields. acs.org

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex phenanthridinone structures. A palladium-catalyzed MCR involving an aryne, carbon monoxide, and an aniline (B41778) derivative can assemble the phenanthridinone scaffold through C-H bond activation. researchgate.net

Synthesis of Substituted 6(5H)-Phenanthridinones with Varied Aryl and Alkyl Moieties

The synthesis of 6(5H)-phenanthridinones bearing diverse aryl and alkyl groups is essential for exploring the structure-activity relationships of this class of compounds. Various synthetic methodologies have been developed to achieve this structural diversity.

One common approach is the palladium-catalyzed intramolecular C-H arylation of N-substituted-2-halobenzamides. This method allows for the introduction of different aryl and alkyl groups on the nitrogen atom. nih.gov The reaction conditions can be tuned to accommodate a range of functional groups on both the benzamide (B126) and the N-aryl/alkyl substituent. nih.gov

The use of picolinamide-directed C-H functionalization is another powerful tool for synthesizing substituted phenanthridines, which can then be converted to the corresponding phenanthridinones. beilstein-journals.org This two-step process involves the initial arylation of a benzylpicolinamide followed by an intramolecular dehydrogenative C-H amination. beilstein-journals.org

A non-classical Pschorr reaction has been unexpectedly shown to produce a substituted pyrazolo[4,3-c]quinolin-4-one, a derivative of the phenanthridinone system. umich.edu This reaction, involving the decomposition of a specific diazonium salt, led to the formation of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one. umich.edu

Interactive Table: Synthetic Methods for Substituted 6(5H)-Phenanthridinones

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Intramolecular C-H Arylation | Palladium Nanoparticles, K2CO3 | High yields, good functional group tolerance, ligand-free conditions. | nih.gov |

| Picolinamide-Directed C-H Functionalization | Pd(OAc)2, PhI(OAc)2, Cu(OAc)2 | Two-step process from readily available precursors. | beilstein-journals.org |

| Non-classical Pschorr Reaction | CuSO4, Ascorbic Acid, NaCl | Unexpected formation of a pyrazolo-fused phenanthridinone derivative. | umich.edu |

Isomeric and Conformationally Restricted Derivatives

The stereochemical aspects of phenanthridinones, particularly those with hindered rotation around a C-N or C-C bond, give rise to atropisomers. The synthesis and study of these chiral, non-racemizable isomers are of significant interest.

Chiral Resolution and Barriers to Racemization in N-Arylphenanthridinones

Atropisomeric N-arylimides, which are structurally related to N-arylphenanthridinones, can be synthesized and resolved into their constituent enantiomers. researchgate.net The rotational barrier that prevents free rotation around the N-aryl bond is crucial for the stability of these chiral molecules. researchgate.net

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Common methods include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Chiral chromatography is another powerful technique for separating enantiomers. mdpi.com

The racemization barrier is the energy required to convert one enantiomer into the other. For atropisomers, this barrier is determined by the steric hindrance around the axis of chirality. Computational studies can be used to predict these barriers. ru.nl For example, in helicenes, which are polycyclic aromatic compounds with inherent chirality, the racemization barriers have been calculated using various computational methods. ru.nl The stability of chiral molecular nanographenes is also directly related to their racemization barriers. rsc.org

Synthesis of Spatially Constrained Phenanthridinone Analogs

The synthesis of spatially constrained analogs of phenanthridinone can lead to compounds with unique biological activities and physical properties. One approach to creating such analogs is through palladium-catalyzed annulation reactions that introduce bulky substituents or form additional rings. acs.org

For instance, the reaction of 2-bromobenzamides with substituted 2-bromobenzoic acids can lead to phenanthridinones with specific substitution patterns that restrict conformational flexibility. acs.org The synthesis of phenanthridinone derivatives with an all-carbon quaternary stereocenter has also been reported, creating a highly constrained tricyclic structure. nih.gov This was achieved through a sequence involving a Birch reduction-alkylation and an enantioselective intramolecular Mizoroki-Heck reaction. nih.gov

Precursor Chemistry and Synthetic Accessibility of Advanced Intermediates

The efficient synthesis of phenanthridinones relies on the availability of advanced intermediates. The development of synthetic routes to these precursors is a key area of research.

Key intermediates for phenanthridinone synthesis often include substituted anilines, benzamides, and benzoic acids. nih.govnih.govacs.org For example, N-methyl-N-aryl-2-halobenzamides are common precursors for palladium-catalyzed intramolecular C-H activation reactions. nih.gov The synthesis of these precursors may involve standard organic transformations such as amidation and halogenation.

The development of synthetic routes often involves a retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available starting materials. nih.gov This process helps to identify key bond disconnections and strategic intermediates. Various synthetic pathways can be designed and evaluated based on factors such as yield, step economy, and the availability of starting materials. youtube.comocr.org.uk The synthesis of advanced intermediates can sometimes involve multi-step sequences. nih.gov

Interactive Table: Key Precursors for Phenanthridinone Synthesis

| Precursor | Synthetic Utility | Reference |

|---|---|---|

| N-Aryl-2-halobenzamides | Substrates for intramolecular C-H arylation. | nih.gov |

| 2-Bromobenzamides | Coupling partners in aryne annulation reactions. | acs.org |

| Benzylpicolinamides | Starting materials for picolinamide-directed C-H functionalization. | beilstein-journals.org |

Advanced Analytical Methodologies in Phenanthridinone Research

Spectroscopic Characterization for Mechanistic Elucidation and Novel Structure Confirmation

Spectroscopic techniques are fundamental in determining the precise molecular structure of newly synthesized compounds and for tracking the progress of chemical reactions.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For a compound like 4,5-Dimethyl-6(5H)-phenanthridinone, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. COSY experiments would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings and the methyl groups. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire molecular framework and confirming the positions of the methyl groups and the carbonyl function.

Although specific data for this compound is not available, the expected chemical shifts can be predicted based on data from similar structures. For instance, in related phenanthridinone scaffolds, the aromatic protons typically resonate in the range of δ 7.0-9.0 ppm, while the methyl protons would be expected to appear as singlets in the upfield region, likely between δ 2.0-3.0 ppm. The lactam NH proton would likely appear as a broad singlet at a downfield chemical shift, potentially above δ 10.0 ppm, due to hydrogen bonding.

Mass Spectrometry Techniques for Intermediate Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound, which allows for the calculation of its elemental composition with high accuracy.

During the synthesis of phenanthridinones, which often involves multi-step reaction sequences, mass spectrometry can be coupled with chromatographic techniques (e.g., LC-MS or GC-MS) to monitor the reaction progress. This allows for the identification of starting materials, intermediates, byproducts, and the final product in the reaction mixture, providing valuable information for optimizing reaction conditions.

Chromatographic Techniques for Separation and Purification in Research Settings

The isolation and purification of the target compound from a reaction mixture are critical steps to obtain a pure sample for further analysis and biological testing.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. A validated HPLC method would be developed using a suitable stationary phase (typically a C18 column) and a mobile phase, likely a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The purity of a sample of this compound would be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A pure sample would ideally show a single, sharp peak.

Column Chromatography and Recrystallization for Isolation of Reaction Products

Following a synthesis, the crude product mixture is typically subjected to purification. Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (the eluent) is passed through the column. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

After column chromatography, recrystallization is often employed to obtain highly pure crystalline material. This involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, whereupon the compound crystallizes out, leaving impurities behind in the solution.

X-ray Crystallography for Definitive Structural Determination

While NMR and mass spectrometry provide strong evidence for the structure of a molecule, X-ray crystallography provides the most definitive proof of its three-dimensional structure in the solid state. To perform this analysis, a single crystal of this compound of suitable size and quality would need to be grown. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms and the bond lengths and angles between them. This technique would unequivocally confirm the connectivity and stereochemistry of the molecule.

While no crystal structure for this compound is currently available in the public databases, the crystallographic data for related phenanthridinone cores generally show a planar or near-planar tricyclic system.

Mechanistic and Biochemical Investigations of Phenanthridinone Biological Interactions Excluding Clinical Applications

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

The phenanthridinone ring system is a well-established framework for the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. nih.govnih.gov These enzymes, particularly PARP1 and PARP2, are critical for cellular processes like DNA repair and the regulation of cell death. bpsbioscience.comsigmaaldrich.com Inhibition of PARP is a key mechanism of action for certain anti-cancer therapies. youtube.com

The parent compound, 6(5H)-Phenanthridinone, is recognized as a potent inhibitor of PARP-1. medchemexpress.com Derivatives built upon this scaffold have been extensively studied to characterize their inhibitory activity against PARP1 and PARP2. While specific biochemical data for 4,5-Dimethyl-6(5H)-phenanthridinone is not extensively detailed in the reviewed literature, the general class of phenanthridinones demonstrates significant, often low nanomolar, inhibition of these enzymes.

The inhibitory potency of this class is typically determined through enzymatic assays that measure the reduction in PARP activity. sigmaaldrich.com For instance, some advanced PARP inhibitors based on different scaffolds show IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) in the low nanomolar range for both PARP1 and PARP2. selleckchem.com The development of next-generation PARP inhibitors has often focused on achieving selectivity for PARP1 over PARP2, as this may lead to an improved safety profile, given that PARP2 inhibition has been linked to hematological toxicity. researchgate.netnih.gov The cytotoxic effects of these inhibitors are often linked to their ability to "trap" the PARP enzyme on the DNA at damage sites, which prevents the completion of the DNA repair process and can lead to cell death. bpsbioscience.comresearchgate.netresearchgate.net

Table 1: Inhibitory Activity of Representative PARP Inhibitors (Note: Data for the specific compound this compound is not available in the cited literature. The table includes representative inhibitors from the broader PARP inhibitor class to illustrate typical potencies.)

| Compound | Target(s) | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Notes |

| Veliparib | PARP-1, PARP-2 | 5.2 (PARP-1), 2.9 (PARP-2) | Potent inhibitor of both PARP-1 and PARP-2. selleckchem.com | |

| A-966492 | PARP-1, PARP-2 | 1 (PARP-1), 1.5 (PARP-2) | Novel, potent inhibitor of PARP-1 and PARP-2. selleckchem.com | |

| Pamiparib | PARP-1, PARP-2 | 0.83 (PARP-1), 0.11 (PARP-2) | Potent and selective for PARP1 and PARP2 over other PARP enzymes. selleckchem.com | |

| UPF 1069 | PARP-2 | 300 | Selective for PARP-2, with ~27-fold selectivity over PARP-1. selleckchem.com |

Kᵢ = Inhibition constant; IC₅₀ = Half-maximal inhibitory concentration.

PARP inhibitors featuring the phenanthridinone core function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). bpsbioscience.com The binding occurs at the nicotinamide binding site within the catalytic domain of the PARP enzyme. nih.govnih.gov This mode of action is therefore described as ATP-competitive, although it is important to note that PARP uses NAD+, not ATP, as its substrate for poly-ADP-ribosylation.

The binding mechanism involves key interactions between the inhibitor and amino acid residues in the active site. The lactam group present in the phenanthridinone structure is crucial, typically forming hydrogen bonds with residues like Glycine 863 and Serine 904 (PARP-1 numbering). nih.gov Additional hydrophobic interactions and π-stacking with residues such as Tyrosine 907 contribute to the high affinity of these inhibitors. nih.gov By occupying this site, the inhibitors prevent NAD+ from binding and being cleaved, which in turn blocks the synthesis of poly(ADP-ribose) (PAR) chains. This catalytic inhibition prevents the auto-PARylation of PARP, a process that would normally cause the enzyme to dissociate from DNA. bpsbioscience.com The result is the trapping of the PARP-DNA complex, a key aspect of their biological activity. bpsbioscience.comresearchgate.net

Enzyme Inhibition Beyond PARP

While the phenanthridinone scaffold is most famously associated with PARP inhibition, research often explores the activity of chemical scaffolds against a range of other enzymes to understand their broader biological profiles and potential for cross-reactivity.

Based on a review of the available scientific literature, there is no information to suggest that this compound or related phenanthridinone compounds are inhibitors of matrix metalloproteinases (MMPs). The design of selective MMP inhibitors often focuses on targeting the variable S1' pocket of the enzymes to achieve specificity, a strategy that has been explored for various other chemical classes. nih.govnih.gov

An analysis of the scientific literature did not yield any evidence that this compound or the 6(5H)-phenanthridinone chemical class functions as inhibitors of Topoisomerase-1. While structurally related compounds like benzo[c]phenanthridine (B1199836) alkaloids have been shown to inhibit this enzyme, their mechanism and structure differ significantly from the phenanthridinone lactam core. nih.gov

A review of the available literature provides no indication that this compound or other phenanthridinones act as inhibitors of HIV-1 integrase. The development of inhibitors for this viral enzyme has focused on other distinct chemical scaffolds. nih.govnih.govnih.gov

Cellular Pathway Modulation Studies

Impact on Oxidative Stress Responses

Phenanthridinone and its derivatives have demonstrated notable effects on cellular responses to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. acs.orgnih.gov This imbalance can lead to significant cellular damage.

Certain phenanthridinone derivatives have been investigated for their antioxidant properties. ontosight.ai For instance, multitarget 7-amino-phenanthridin-6-one derivatives have been shown to protect against metal-induced cell death and oxidative stress in neuronal cells. acs.orgnih.gov These compounds were found to reduce oxidative stress and offer protection against ROS. acs.orgnih.gov

A key mechanism through which some phenanthridinones may mitigate oxidative stress is through the inhibition of poly(ADP-ribose) polymerase (PARP). caymanchem.com PARP is a family of enzymes activated by DNA damage, which can be induced by oxidative stress. nih.gov Overactivation of PARP can deplete cellular energy stores and lead to cell death. core.ac.uk The compound 6(5H)-phenanthridinone, the parent structure of the compound of interest, has been identified as an inhibitor of PARP1 and PARP2. caymanchem.com In a mouse model of carbon tetrachloride-induced hepatotoxicity, 6(5H)-phenanthridinone was shown to decrease hepatic lipid peroxidation and oxidative DNA damage. caymanchem.com

The neuroprotective action of some phenanthridinone derivatives has also been linked to their ability to counteract oxidative stress. acs.orgnih.gov In studies using SN56 cells, these derivatives were tested against metal-induced cell death and oxidative stress, demonstrating their potential to mitigate oxidative damage. acs.orgnih.gov

Table 1: Investigated Effects of Phenanthridinone Derivatives on Oxidative Stress

| Derivative/Class | Model System | Observed Effect |

| 7-Amino-phenanthridin-6-one derivatives | SN56 cells | Protection against metal-induced cell death and oxidative stress. acs.orgnih.gov |

| 6(5H)-Phenanthridinone | Mouse model of hepatotoxicity | Decreased hepatic lipid peroxidation and oxidative DNA damage. caymanchem.com |

| Phenanthridinone Derivatives | General | Potential as antioxidant agents. ontosight.ai |

Immunomodulatory Effects at a Cellular Level

The immunomodulatory properties of phenanthridinones are often linked to their inhibition of PARP. PARP activation is a key step in the inflammatory cascade, and its inhibition can lead to immunosuppressive effects. core.ac.uk The compound 6(5H)-phenanthridinone has been described as having immunosuppressive activities. acs.orgnih.gov

Research has shown that 6(5H)-phenanthridinone can reduce the transcription of genes induced by NF-κB, a key transcription factor in the immune response. Specifically, it has been found to decrease the expression of TNF-α, IL-2, and IFN-γ in rat lymphocytes. caymanchem.com In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, 6(5H)-phenanthridinone reduced the expression of several pro-inflammatory molecules in the spinal cord, including inducible nitric oxide synthase (iNOS), IL-1β, TNF-α, IL-2, and IFN-γ, leading to a reduction in disease severity. caymanchem.com The potential for phenanthridinone to have immunomodulatory effects has also been suggested in the context of dengue virus infection of macrophages. scispace.com

The broader class of isoquinoline (B145761) alkaloids, which includes the phenanthridinone skeleton, is known for its immunomodulatory effects. researchgate.net Furthermore, the inhibition of PARP by vitamin D has been proposed as a mechanism for its immunomodulatory effects, highlighting the central role of PARP in regulating inflammation.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes (without clinical outcomes)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules. For the phenanthridinone class, SAR studies have been instrumental in identifying derivatives with specific biological functions.

For example, SAR studies on phenanthridinone derivatives have led to the identification of potent antagonists for nuclear receptors such as the liver X receptors (LXRs), androgen receptor (AR), and glucocorticoid receptor (GR). nih.gov These studies have demonstrated that the phenanthridinone skeleton can serve as a promising surrogate for steroids in the development of non-steroidal nuclear receptor ligands. nih.gov

In another study, phenanthridin-6(5H)-one derivatives were identified as a new class of nonsteroidal progesterone (B1679170) receptor (PR) antagonists. elsevierpure.com Through systematic modifications of the phenanthridinone core, compounds with potent PR antagonistic activity and high selectivity over other nuclear receptors were discovered. elsevierpure.com

Furthermore, SAR studies have been employed to develop phenanthridinone-based compounds as pharmacological chaperones for the Niemann-Pick disease type C1 protein, indicating the versatility of this chemical scaffold. bohrium.com The synthesis of various phenanthridinone scaffolds has been achieved through different chemical reactions, allowing for the exploration of a wide chemical space to establish robust SAR. mdpi.com

Challenges and Future Directions in Phenanthridinone Research

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key principle in green chemistry. monash.edu Traditional methods for synthesizing phenanthridinones often involve multiple steps and generate significant waste, prompting a shift towards more atom-economical approaches. nih.govresearchgate.net

Decarboxylative Coupling: Transition-metal-catalyzed decarboxylation of aromatic carboxylic acids offers an alternative route for C-C bond formation. nih.gov

Carbonylative Cyclization: Using carbon monoxide (CO) or alternative carbonyl sources like dimethylformamide (DMF) or even carbon dioxide (CO2) to construct the lactam ring is another promising strategy. nih.govorganic-chemistry.org Transition-metal-free conditions for these reactions are particularly noteworthy. nih.gov

Photocatalysis: Light-mediated reactions are emerging as a valuable tool for synthesizing phenanthridinones, offering a greener alternative to traditional thermal methods. mdpi.comnih.gov

These methodologies contribute to reducing the environmental footprint of phenanthridinone synthesis by minimizing steps and waste.

Exploration of Novel Catalytic Systems and Reaction Conditions

The evolution of catalysts is central to advancing phenanthridinone synthesis. While palladium has been a dominant metal in this field, research is expanding to include other transition metals and even metal-free systems. acs.orgnih.gov

Palladium-Based Catalysts: Palladium catalysts, often in the form of Pd(OAc)₂, are widely used for their effectiveness in C-H activation and coupling reactions. acs.orgnih.gov The performance of these catalysts can be significantly enhanced by the choice of ligands, such as phosphines. acs.orgnih.gov Recent developments include the use of palladium nanoparticles, which offer advantages like lower catalyst loading, the use of aqueous media, and milder reaction temperatures. nih.gov

Other Catalytic Systems: Beyond palladium, researchers are exploring other metals like nickel and cobalt. Nickel-catalyzed amidation of aryl iodides has been demonstrated for phenanthridinone synthesis. acs.org Cobalt-catalyzed carbonylation also presents a viable alternative. nih.gov

Metal-Free Reactions: A significant step towards sustainability is the development of transition-metal-free reactions. nih.gov These methods often rely on radical pathways or photo-induced electron transfer, promoted by simple reagents like potassium tert-butoxide (KOtBu) under visible light or through electrochemical means. organic-chemistry.orgresearchgate.net

| Catalyst System | Key Features | Starting Materials (Example) | Reaction Type | Reference |

| Pd(OAc)₂ / PPh₃ | Well-established, versatile | 2-bromobenzamides, 2-bromobenzoic acids | Annulation | acs.org |

| Palladium Nanoparticles | Lower catalyst loading, aqueous media | Benzamides, aryl iodides | C-H Activation | nih.gov |

| Visible Light / KOtBu | Metal-free, uses DMF as carbonyl source | 2-arylanilines | Dehydrogenative Carbonylative Lactamization | organic-chemistry.org |

| TBAI (Tetrabutylammonium Iodide) | Metal-free, electrochemical | N-arylbenzamides | Intramolecular C-H Activation | organic-chemistry.org |

| **Cobalt Chloride (CoCl₂) ** | Alternative to palladium | ortho-arylanilines | Carbonylation | nih.gov |

This table presents a selection of catalytic systems and is not exhaustive.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactions. youtube.com In the context of phenanthridinone synthesis, techniques like Density Functional Theory (DFT) are employed to elucidate reaction mechanisms and predict outcomes. elsevierpure.com

Mechanistic studies help in optimizing reaction conditions and designing more efficient catalysts. For example, computational models can clarify the role of intermediates, such as the formation of palladacycles in palladium-catalyzed reactions or the generation of aryne intermediates. acs.orgnih.gov By understanding the energy profiles of different reaction pathways, chemists can steer the reaction towards the desired product. elsevierpure.comresearchgate.net

These computational insights are crucial for:

Predicting Regioselectivity: In cases where multiple isomers can be formed, computational models can predict the most likely product. elsevierpure.com

Designing Novel Catalysts: By simulating the interaction between a catalyst and substrates, new and more effective catalysts can be designed. rsc.org

Understanding Reaction Mechanisms: Computational studies provide a detailed picture of the transition states and intermediates, which is often difficult to obtain through experimental methods alone. researchgate.netnih.gov

Design of Highly Selective Molecular Probes for Biochemical Targets

The phenanthridinone scaffold is not only a target for synthesis but also a building block for creating tools for chemical biology. nih.gov Molecular probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, allowing for their study and visualization. chemicalprobes.org

The development of fluorescent and colorimetric probes for anions and other biological molecules is an area of active research. mdpi.com Phenanthridine derivatives have been identified as promising chemical probes. For instance, they have been used to design molecules that disrupt the binding of the transcription factor ΔFosB to DNA, which is relevant for studying neurological disorders. nih.gov

The design of these probes often involves coupling the phenanthridinone core, which can act as a signaling unit, to a selective binding site. mdpi.com The 4,5-dimethyl substitution pattern on the phenanthridinone ring could influence the photophysical properties and binding affinity of such probes. Future research will likely focus on creating highly selective and sensitive probes based on this scaffold for a variety of biochemical targets. nih.gov

Expanding the Structural Space of 4,5-Dimethyl-6(5H)-phenanthridinone Derivatives for Fundamental Research

While the synthesis of the core this compound structure is important, expanding the library of its derivatives is crucial for exploring new chemical space and discovering novel properties and applications. rsc.org The modular nature of many synthetic methods allows for the introduction of a wide variety of functional groups onto the phenanthridinone skeleton. acs.org

This structural diversification is essential for:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure and observing the effect on biological activity, researchers can identify key structural features required for a desired function.

Materials Science: Introducing bulky or electronically active groups can alter the photophysical and electronic properties of the molecule, leading to applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.org

Fundamental Research: Creating a diverse library of compounds allows for the exploration of fundamental chemical principles and the discovery of unexpected reactivity and properties. rsc.org

Future efforts will likely focus on developing synthetic methods that are not only efficient but also highly versatile, enabling the creation of a broad range of this compound derivatives for various research applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,5-Dimethyl-6(5H)-phenanthridinone, and how do they influence experimental handling?

- Answer: The compound (CAS 816418-36-7) has a molecular formula C₁₅H₁₃NO and molecular weight 223.1 g/mol . Key properties include:

- Hydrogen bond acceptors/donors : 1 acceptor, 0 donors.

- Topological polar surface area : 20.3 Ų .

- Melting point : Not explicitly reported, but analogs like 6(5H)-phenanthridinone melt at 290–292°C .

Handling requires precautions against inhalation (use fume hoods) and skin/eye contact (gloves, goggles) due to irritation risks .

Q. What synthetic routes are available for preparing this compound derivatives?

- Answer: Palladium-catalyzed domino reactions are common. For example:

- Substituted benzamides (e.g., N-benzyl-2-bromo-4,5-dimethoxybenzamide) undergo cyclization to yield phenanthridinones with ~90% efficiency .

- Optimization tip : Use equimolar reactants and silica gel chromatography (hexane/AcOEt) for purification .

Q. How should researchers mitigate safety risks during experiments with this compound?

- Answer :

- GHS hazards : Skin irritation (Category 2), eye damage (Category 1), respiratory irritation (H335) .

- Protocols : Work under inert gas (N₂/Ar) to avoid oxidation, store in airtight containers at 2–8°C, and dispose via incineration .

Advanced Research Questions

Q. How does this compound inhibit PARP enzymes, and what are its downstream effects?

- Answer : The compound acts as a PARP1/PARP2 inhibitor , competing with NAD⁺ at the catalytic site. Key mechanisms:

- Reduces NF-κB-mediated transcription of TNF-α, IL-2, and IFN-γ in lymphocytes .

- Attenuates radiation-induced PARP activity in lymphoma cells (EC₅₀ ~3–5 μM) .

- Methodological validation : Use in vitro PARP activity assays (e.g., ELISA-based ADP-ribosylation) and cytokine profiling via qRT-PCR .

Q. What strategies resolve contradictions in reported synthetic yields for phenanthridinone derivatives?

- Answer : Discrepancies arise from:

- Reaction conditions : Catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity .

- Purification methods : Silica gel chromatography vs. recrystallization .

- Recommendation : Use ¹H NMR to monitor reaction progress and optimize AIBN initiator concentrations for radical-based pathways .

Q. How does structural modification of this compound enhance its bioactivity?

- Answer : Substituents at positions 3, 8, and 9 modulate PARP inhibition and solubility:

- Electron-withdrawing groups (e.g., Cl, Br) improve binding to PARP14’s catalytic domain (RMSD 1.45 Å vs. human PARP14) .

- Methoxy groups increase bioavailability (e.g., 5-butyl-2-(hexafluoro-hydroxypropanyl) derivatives show EC₅₀ ~3.2 μM against hepatitis C virus) .

- Experimental design : Combine DFT calculations for binding affinity with in vivo pharmacokinetic studies .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.